

# theoretical and computational studies of tetrabutylammonium bibenzoate

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An In-depth Technical Guide to the Theoretical and Computational Study of Tetrabutylammonium Dibenzoate

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of tetrabutylammonium dibenzoate. Given the limited availability of specific computational studies on this molecule in the public domain, this document outlines the established theoretical frameworks and detailed protocols that would be employed in such a research endeavor. The guide draws upon methodologies successfully applied to analogous systems and leverages experimental data from the closely related tetrabutylammonium hydrogen bisbenzoate as a benchmark for validation.

Tetrabutylammonium dibenzoate is a quaternary ammonium salt with applications as a nucleophile and catalyst, for instance in group transfer polymerization.<sup>[1]</sup> Understanding its molecular structure, electronic properties, and dynamic behavior in solution is crucial for optimizing its function in various chemical and pharmaceutical contexts. Computational chemistry offers powerful tools to investigate these aspects at an atomic level, providing insights that complement experimental findings.

## Theoretical Background

The study of tetrabutylammonium dibenzoate at a molecular level is effectively approached through two primary computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD).

**Density Functional Theory (DFT):** A quantum mechanical method used to investigate the electronic structure of many-body systems. DFT is highly effective for calculating molecular geometries, energies, and electronic properties. By solving the Schrödinger equation through approximations of the exchange-correlation functional, DFT provides a balance between accuracy and computational cost.[\[2\]](#)[\[3\]](#)[\[4\]](#)

**Molecular Dynamics (MD):** A computational simulation method for studying the physical movements of atoms and molecules. MD simulations allow for the examination of the time-dependent behavior of a molecular system, providing insights into its dynamics, conformational changes, and interactions with a solvent.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Computational Methodologies and Protocols

This section details the protocols for conducting DFT and MD studies on tetrabutylammonium dibenzoate.

### Density Functional Theory (DFT) Studies

DFT calculations are ideal for determining the optimized geometry, vibrational frequencies, and electronic properties of the tetrabutylammonium dibenzoate ion pair.

#### Experimental Protocol for DFT Calculations:

- **Initial Structure Generation:** The initial 3D coordinates of the tetrabutylammonium cation and the dibenzoate anion are generated using molecular modeling software. The dibenzoate anion is characterized by two benzoate moieties linked by a hydrogen bond.
- **Geometry Optimization:** The geometry of the ion pair is optimized to find the lowest energy conformation. This is a critical step to ensure that all calculated properties correspond to a stable structure.[\[2\]](#)[\[3\]](#)[\[8\]](#)
  - Method: DFT

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional.[\[3\]](#)[\[4\]](#)[\[9\]](#)
- Basis Set: 6-311++G(d,p) is a suitable choice, providing a good balance between accuracy and computational expense for this type of system.[\[3\]](#)[\[9\]](#)
- Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
  - To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[\[3\]](#)
  - To predict the infrared (IR) and Raman vibrational spectra, which can be directly compared with experimental data for validation.
- Electronic Property Analysis: Various electronic properties are calculated from the optimized structure:
  - Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are indicative of reactive sites.
  - Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the molecule's electronic transitions and reactivity.
  - Natural Bond Orbital (NBO) Analysis: To study the charge distribution on individual atoms.

## Predicted Quantitative Data from DFT:

The following table summarizes the types of quantitative data that would be generated from DFT calculations on tetrabutylammonium dibenzoate. The values presented are hypothetical and serve as an illustration of the expected output.

Parameter	Hypothetical Value	Description
Optimized Geometry		
O-H...O bond length	2.46 Å	The length of the hydrogen bond connecting the two benzoate units in the anion.
C=O bond length	1.25 Å	The length of the carbonyl bonds in the benzoate groups.
N-C bond length	1.52 Å	The average bond length between the nitrogen and carbon atoms in the tetrabutylammonium cation.
Vibrational Frequencies		
O-H stretch	~3400 cm <sup>-1</sup> (broad)	The stretching frequency of the hydroxyl group involved in the hydrogen bond.
C=O stretch	~1700 cm <sup>-1</sup>	The characteristic stretching frequency of the carbonyl groups.
C-H stretch	~2900-3000 cm <sup>-1</sup>	The stretching frequencies of the C-H bonds in the butyl chains and phenyl rings.
Electronic Properties		
HOMO Energy	-6.5 eV	The energy of the Highest Occupied Molecular Orbital.
LUMO Energy	-1.2 eV	The energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap	5.3 eV	The energy difference between the HOMO and LUMO, indicating the molecule's electronic stability.

Dipole Moment

8.5 D

A measure of the overall  
polarity of the molecule.

## Molecular Dynamics (MD) Simulations

MD simulations are employed to study the behavior of tetrabutylammonium dibenzoate in a solvent, providing insights into its solvation, aggregation, and dynamic properties.

### Experimental Protocol for MD Simulations:

- **System Setup:**
  - A simulation box is created, containing one or more tetrabutylammonium dibenzoate ion pairs.
  - The box is solvated with a chosen solvent (e.g., water, dichloromethane).
  - Counter-ions are added if necessary to neutralize the system.
- **Force Field Selection:** A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic and intermolecular interactions. The force field parameters for the tetrabutylammonium cation and dibenzoate anion may need to be generated or validated.
- **Equilibration:** The system is subjected to a series of equilibration steps to reach a stable temperature and pressure:
  - **Energy Minimization:** To remove any steric clashes or unfavorable contacts.
  - **NVT Ensemble (Canonical):** The system is heated to the desired temperature while keeping the number of particles (N), volume (V), and temperature (T) constant.
  - **NPT Ensemble (Isothermal-Isobaric):** The system is then equilibrated at the desired temperature and pressure, with the number of particles (N), pressure (P), and temperature (T) held constant.
- **Production Run:** After equilibration, a long production simulation is run to collect trajectory data for analysis.

- Trajectory Analysis: The saved trajectories are analyzed to extract various properties:
  - Radial Distribution Functions (RDFs): To characterize the local structure and arrangement of solvent molecules around the ions.[\[5\]](#)
  - Coordination Numbers: To quantify the number of solvent molecules in the solvation shells of the ions.[\[5\]](#)
  - Diffusion Coefficients: To measure the mobility of the ions and solvent molecules.
  - Hydrogen Bond Analysis: To study the dynamics of the intramolecular hydrogen bond in the dibenzoate anion and its interactions with the solvent.

## Predicted Quantitative Data from MD Simulations:

The following table outlines the kind of quantitative data that would be obtained from an MD simulation of tetrabutylammonium dibenzoate in an aqueous solution.

Parameter	Hypothetical Value	Description
Structural Properties		
RDF (N <sup>+</sup> ...O <sub>water</sub> ) peak position	4.5 Å	The most probable distance between the nitrogen atom of the cation and the oxygen atom of water molecules.
Coordination Number of N <sup>+</sup> with water	12	The average number of water molecules in the first solvation shell of the tetrabutylammonium cation.
RDF (O <sub>anion</sub> ...H <sub>water</sub> ) peak position	1.8 Å	The most probable distance between the carboxylate oxygen atoms of the anion and the hydrogen atoms of water molecules.
Dynamical Properties		
Diffusion Coefficient of TBA <sup>+</sup>	0.5 x 10 <sup>-5</sup> cm <sup>2</sup> /s	The rate of diffusion of the tetrabutylammonium cation in the solvent.
Diffusion Coefficient of Dibenzoate <sup>-</sup>	0.7 x 10 <sup>-5</sup> cm <sup>2</sup> /s	The rate of diffusion of the dibenzoate anion in the solvent.
Hydrogen Bond Lifetime (intramolecular)	50 ps	The average duration of the intramolecular hydrogen bond within the dibenzoate anion.

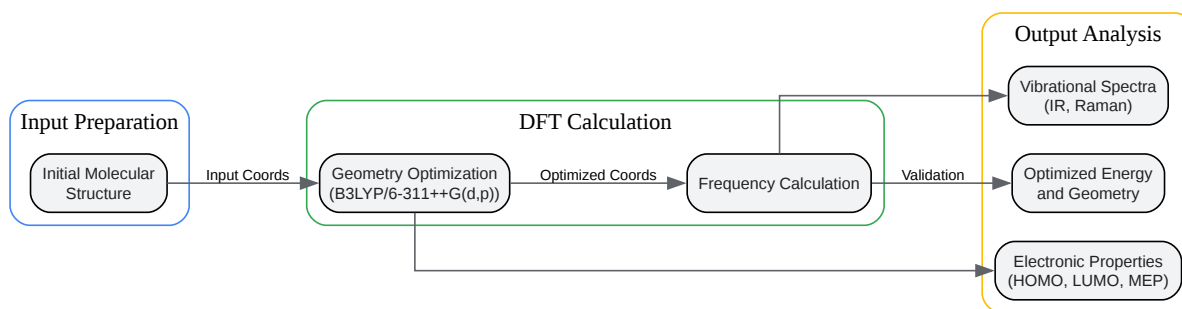
## Experimental Data for Validation

Experimental data is crucial for validating the results of computational studies. The crystal structure of the closely related tetrabutylammonium hydrogen bisbenzoate provides an excellent benchmark for the geometry optimization of the dibenzoate anion.[\[1\]](#)

Parameter	Experimental Value[1]	Description
Crystal System	Orthorhombic	The crystal system of tetrabutylammonium hydrogen bisbenzoate.
Space Group	Pccn	The space group of the crystal.
Unit Cell Parameters		
a	13.038(1) Å	The length of the 'a' axis of the unit cell.
b	13.589(1) Å	The length of the 'b' axis of the unit cell.
c	17.124(3) Å	The length of the 'c' axis of the unit cell.
Key Bond Distances		
O...O distance	2.459(3) Å	The distance between the oxygen atoms involved in the short hydrogen bond.

## Visualizations

### DFT Calculation Workflow

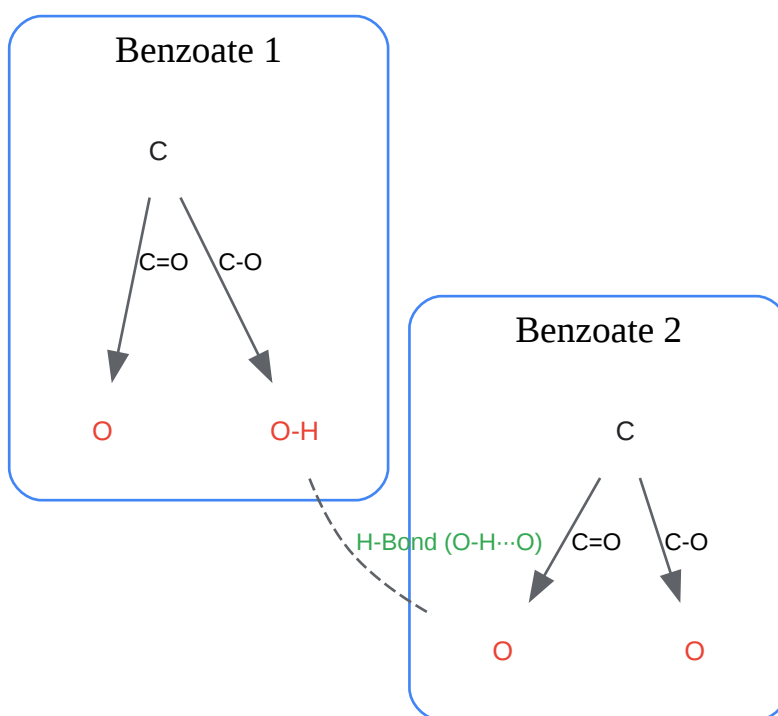
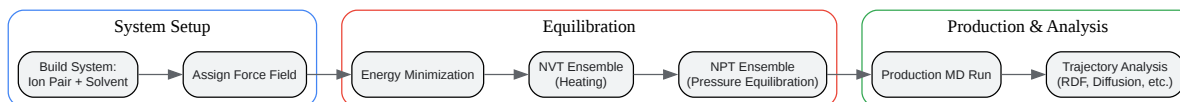




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Caption: Workflow for a typical DFT study.

## MD Simulation Workflow

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